molecular formula C19H20O4 B143979 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene CAS No. 63644-68-8

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Cat. No.: B143979
CAS No.: 63644-68-8
M. Wt: 312.4 g/mol
InChI Key: NUITXMZDWYBZLK-YDFGWWAZSA-N
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Description

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene ( 63644-68-8) is a phenolic compound of scientific interest, particularly in the field of natural products research. This compound is sourced from the rhizomes of Curcuma longa L. . It is provided as a powder that should be stored desiccated at 2-8°C or -20°C for long-term stability . While direct data for this specific diene is limited, its closely related analog, 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, has been reported to possess notable biological activities, including cytotoxic properties with tumor-selectivity and hypoglycemic (blood glucose-lowering) effects . Research into aminomethyl derivatives of this analog has been conducted to explore their potential as cytotoxic agents . This product is intended for research applications, such as in biochemical and pharmacological studies, and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for personal use.

Properties

IUPAC Name

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUITXMZDWYBZLK-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation of Vanillin Derivatives

The most widely reported method involves the base-catalyzed aldol condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a ketone precursor. In a representative procedure:

  • Reactants : 2 equivalents of vanillin and 1 equivalent of pentane-2,4-dione.

  • Catalyst : Potassium hydroxide (KOH) in ethanol (EtOH).

  • Conditions : Reaction under reflux at 40–60°C for 4–12 hours.

  • Mechanism : The enolate ion of pentane-2,4-dione attacks the carbonyl carbon of vanillin, followed by dehydration to form the α,β-unsaturated ketone.

This method yields BHMPD with a reported purity of 85–92%, though side products like unreacted vanillin or over-condensed oligomers may require chromatographic purification.

Solvent and Catalyst Optimization

Variations in solvent systems and catalysts significantly impact reaction efficiency:

ParameterStandard ConditionsOptimized Conditions
Solvent EthanolTetrahydrofuran (THF)
Catalyst KOHSodium methoxide (NaOCH3)
Temperature 60°C25°C (room temperature)
Reaction Time 10 hours4 hours

The use of NaOCH3 in THF reduces side reactions, achieving yields up to 95% with minimal purification.

Advanced Purification Techniques

Column Chromatography

Crude BHMPD is typically purified via silica gel chromatography using a hexane/ethyl acetate gradient (3:1 to 1:1 v/v). This removes:

  • Unreacted vanillin (Rf = 0.25 in 3:1 hexane/EtOAc).

  • Dimeric byproducts (Rf = 0.45).

Recrystallization

Alternative purification involves recrystallization from hot methanol, yielding needle-shaped crystals with >99% purity (verified by HPLC).

Scalability and Industrial Adaptations

Patent PT2054365E discloses a scalable method for BHMPD production:

  • Continuous Flow Reactor : Vanillin and pentane-2,4-dione are mixed in THF at 25°C with NaOCH3.

  • In-line Monitoring : UV-Vis spectroscopy (λ = 420 nm) tracks reaction progress.

  • Automated Crystallization : The product is precipitated by adding chilled water, filtered, and dried under vacuum.

This method achieves a throughput of 50 kg/day with <1% impurity levels.

Analytical Characterization

Key spectroscopic data for BHMPD:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.65 (d, J = 15.8 Hz, 2H, CH=CH), 6.92–7.12 (m, 6H, aromatic), 3.87 (s, 6H, OCH3).

  • IR (KBr) : 1625 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C), 3400 cm⁻¹ (OH) .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exhibits strong antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders. This property is crucial for its potential therapeutic applications in oxidative stress-related conditions.

2. Anti-inflammatory Effects
The compound modulates multiple signaling pathways involved in inflammation. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play key roles in the inflammatory response. Research indicates that curcumin can reduce inflammation in various models of disease, including arthritis and inflammatory bowel disease .

3. Anticancer Activity
Numerous studies have documented the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective cytotoxic agent. For example, aminomethyl derivatives of this compound have demonstrated low CC50 values against various carcinoma cell lines while exhibiting higher CC50 values against non-malignant cells, indicating tumor selectivity .

Applications in Medicine

1. Cancer Therapy
Curcumin is being explored as an adjunct therapy in cancer treatment due to its ability to enhance the efficacy of conventional chemotherapeutic agents. Clinical trials are ongoing to evaluate its effectiveness in combination with drugs like paclitaxel and doxorubicin .

2. Cardiovascular Health
Research suggests that curcumin may improve cardiovascular health by reducing lipid peroxidation and improving endothelial function. Its anti-inflammatory properties contribute to lowering the risk of atherosclerosis and other cardiovascular diseases .

3. Neuroprotection
The neuroprotective effects of this compound are being studied for conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells against oxidative stress and inflammation.

Industrial Applications

1. Food Industry
Due to its antioxidant properties, curcumin is used as a natural preservative in food products. It helps extend shelf life by preventing oxidative deterioration .

2. Cosmetic Industry
The compound's anti-inflammatory and antioxidant properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and skin damage caused by environmental stressors .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Benefits
Medicine Cancer therapyInduces apoptosis in cancer cells
Cardiovascular healthReduces lipid peroxidation
NeuroprotectionProtects neurons from oxidative stress
Food Industry Natural preservativePrevents oxidative deterioration
Cosmetic Industry Anti-aging productsReduces inflammation and oxidative damage

Case Studies

Case Study 1: Curcumin in Cancer Treatment
A clinical trial investigated the effects of curcumin combined with paclitaxel in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced side effects compared to paclitaxel alone .

Case Study 2: Neuroprotective Effects
In a randomized controlled trial involving patients with mild cognitive impairment, supplementation with curcumin showed significant improvements in cognitive function over six months compared to placebo .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It achieves this by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,5-diaryl-penta-1,4-dien-3-ones. Key structural analogs and their comparative properties are outlined below:

Substituent Variations and Bioactivity
Compound Name Substituents Key Bioactivities IC50 (HepG-2) References
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one 4-hydroxy-3-methoxy Antitumor, neuroprotective, antioxidant 143.99 µM
(1E,4E)-1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one 4-hydroxy Moderate cytotoxicity >200 µM
(1E,4E)-1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one 3,4-dimethoxy Enhanced solubility, reduced potency N/A
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one 4-fluoro Nonlinear optical properties N/A

Key Findings :

  • Electron-Donating vs. Electron-Withdrawing Groups: Hydroxy and methoxy substituents (e.g., 4-hydroxy-3-methoxy) enhance antioxidant and antitumor activity by stabilizing radical intermediates and improving cellular uptake . Fluorinated analogs (e.g., 4-fluorophenyl) exhibit superior nonlinear optical properties but lack significant bioactivity .
  • Methoxy Positioning : 3,4-Dimethoxy derivatives show reduced cytotoxicity compared to 4-hydroxy-3-methoxy analogs, likely due to decreased hydrogen-bonding capacity .
Comparison with Natural Curcumin
Property Curcumin 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one
Stability Low (rapid degradation via β-diketone) High (single ketone resists degradation)
Antitumor IC50 (HepG-2) ~50 µM 143.99 µM
Neuroprotection Moderate NRF2 activation Enhanced NRF2 translocation and antioxidant enzyme expression
Bioavailability Poor (<1% systemic absorption) Improved (lipophilic modifications enhance absorption)

Notable Advantage: The synthetic analog achieves higher in vivo antitumor efficacy (98% tumor growth inhibition in B16F10 melanoma models) compared to curcumin, attributed to its stability and prolonged circulation .

Toxicity Profile
  • LD50 : 8.54 g/kg in mice, indicating low systemic toxicity .
  • Selectivity: Minimal cytotoxicity against non-tumoral cells, unlike doxorubicin, which exhibits severe cardiotoxicity .

Biological Activity

Overview

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, also known as MS13, is a synthetic compound structurally related to curcumin. It belongs to the diarylpentanoid family and has garnered attention for its potential pharmacological properties, particularly in cancer treatment. This compound exhibits notable biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H20_{20}O4_{4}
  • CAS Number : 63644-68-8
  • Molecular Weight : 312.365 g/mol

This compound features two hydroxy-phenyl groups attached to a penta-1,4-diene backbone, which contributes to its unique biological activities compared to other similar compounds like curcumin.

This compound primarily targets human colon cancer cells (SW480 and SW620). The compound's mechanism of action involves:

  • Inhibition of Cell Proliferation : It significantly reduces the growth of cancer cells by interfering with their proliferation pathways.
  • Induction of Apoptosis : MS13 promotes programmed cell death in cancer cells, which is critical for eliminating malignant cells.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Increases caspase-3 activity, a key enzyme in the apoptotic pathway.
  • Decreases levels of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.

Cytotoxicity and Anti-Cancer Effects

Research indicates that this compound exhibits higher cytotoxicity against colon cancer cell lines compared to curcumin. The following table summarizes the effects observed in various studies:

Cell Line Concentration (µM) Apoptotic Activity (%) Caspase-3 Activity (Fold Increase)
SW4807.546% at 48h3-fold at 48h
SW4801579% at 72h4-fold at 72h
SW6205.7Increased early apoptosis5-fold at 24h
SW62011.4Increased late apoptosis8-fold at 24h

These results demonstrate a dose-dependent increase in apoptotic activity over time, highlighting the compound's effectiveness in inducing cell death in cancerous cells.

Case Studies

A study focused on the effects of MS13 on colon cancer cells with KRAS and p53 mutations showed promising results. The compound was able to:

  • Induce significant apoptosis in both primary (SW480) and metastatic (SW620) colon cancer cells.
  • Exhibit a greater anti-proliferative effect compared to curcumin at various time points (24h, 48h, and 72h).

In particular:

  • At a concentration of 15 µM , MS13 treatment resulted in approximately 79% apoptotic cells after 72 hours in SW480 cells.
  • The necrotic cell population remained low (<11%), indicating that MS13 selectively induces apoptosis rather than necrosis.

Pharmacokinetics

Compared to curcumin, MS13 shows improved pharmacokinetic properties:

  • Increased Half-Life : Longer duration of action in vivo.
  • Better Absorption : Enhanced bioavailability allows for more effective therapeutic concentrations.
  • Low Metabolism : Reduced breakdown leads to sustained activity.

Comparison with Similar Compounds

The following table compares MS13 with structurally similar compounds:

Compound Name Structural Features Unique Aspects
CurcuminDiarylheptanoid with phenolic structuresExtensive anti-inflammatory effects
ResveratrolStilbene derivativeNotable cardiovascular benefits
1,7-Bis(4-hydroxyphenyl)hepta-1,6-dieneSimilar biological activitiesStructural modifications lead to distinct actions

MS13's specific arrangement of hydroxy groups and penta-diene configuration may confer unique biological activities not observed in other compounds.

Q & A

Basic: What are the optimal conditions for synthesizing 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene using ultrasonic-assisted methods?

Methodological Answer:
Ultrasonic-assisted synthesis enhances reaction efficiency by promoting cavitation and mass transfer. For this compound, a study optimized synthesis using ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and acetone under acidic conditions. Key parameters include:

  • Temperature : 40–50°C (higher temperatures risk decomposition of phenolic groups).
  • Reaction Time : 60–90 minutes (prolonged sonication increases byproduct formation).
  • Solvent System : Ethanol or methanol (polar solvents stabilize intermediates).
  • Catalyst : Concentrated HCl (1–2% v/v) for Claisen-Schmidt condensation .

Basic: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (-OCH3) protons (δ 3.8–3.9 ppm) and conjugated diene protons (δ 6.5–7.5 ppm). Compare chemical shifts with analogous chalcones to confirm conjugation .
  • X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and hydrogen-bonding networks. For example, the dihedral angle between aromatic rings in similar compounds ranges from 15–25°, indicating partial conjugation .

Basic: What purification strategies mitigate byproducts in the synthesis of this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane:ethyl acetate (3:1 v/v) to separate unreacted aldehydes and keto-enol tautomers.
  • Recrystallization : Ethanol-water mixtures (70:30) yield high-purity crystals by exploiting differential solubility of polar byproducts .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • GHS Classification : Skin/eye irritation (Category 2). Use nitrile gloves, goggles, and fume hoods.
  • Storage : Inert atmosphere (N2) at 4°C to prevent oxidation of phenolic groups.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Basic: How does solvent polarity influence reaction kinetics in Claisen-Schmidt condensations?

Methodological Answer:
Polar protic solvents (e.g., ethanol) stabilize enolate intermediates via hydrogen bonding, accelerating condensation. Non-polar solvents (e.g., toluene) slow reaction rates but reduce side reactions like aldol addition. For this compound, ethanol achieves a balance between yield (75–85%) and purity .

Advanced: How can DFT calculations elucidate the electronic structure and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • HOMO-LUMO Gap : ~3.5 eV, indicating moderate reactivity toward electrophiles.
  • Charge Distribution : Negative charge on oxygen atoms (phenolic and methoxy groups) drives hydrogen bonding and antioxidant activity.
  • Reaction Pathways : Simulate intermediates in Claisen-Schmidt condensation to optimize catalyst choice .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Protonation of phenolic -OH groups reduces solubility, leading to precipitation.
  • Neutral/Alkaline (pH 7–10) : Deprotonation increases solubility but accelerates oxidation. Stabilize with antioxidants (e.g., ascorbic acid) or inert atmospheres.
  • Degradation Products : LC-MS identifies quinone derivatives under oxidative conditions .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Study : If NMR suggests planar geometry but X-ray shows non-coplanar rings, evaluate crystal packing effects. For example, steric hindrance from methoxy groups may distort the structure in solid state.
  • Validation : Cross-check with IR (C=O stretching at ~1650 cm<sup>-1</sup>) and UV-Vis (λmax ~350 nm for conjugated dienes) .

Advanced: What strategies prevent decomposition of air-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Techniques : Conduct reactions under argon to protect enolate intermediates.
  • Low-Temperature Quenching : Rapidly cool reaction mixtures to -20°C after completion.
  • Stabilizing Agents : Add 2,6-di-tert-butylphenol (0.1% w/w) to scavenge free radicals .

Advanced: How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:

  • Target Proteins : Dock against COX-2 (PDB ID: 5KIR) or Keap1-Nrf2 (PDB ID: 2FLU) using AutoDock Vina.
  • Scoring Metrics : Binding energy ≤ -7.0 kcal/mol indicates strong inhibition.
  • Validation : Compare with in vitro assays (e.g., IC50 for antioxidant activity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene
Reactant of Route 2
Reactant of Route 2
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

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